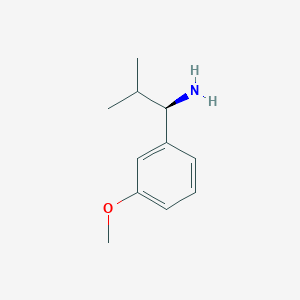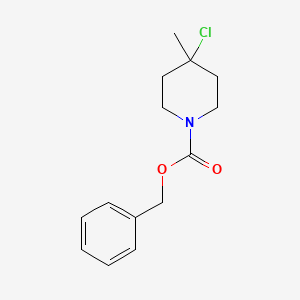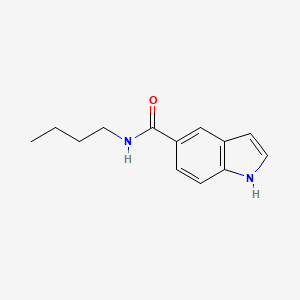
N-Butyl-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-1H-indole-5-carboxamide is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various bioactive compounds, making this compound an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1H-indole-5-carboxamide typically involves the reaction of 1H-indole-5-carboxylic acid with butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-Butyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
N-Butyl-1H-indole-5-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Butyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with various proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- N-Methyl-1H-indole-5-carboxamide
- N-Ethyl-1H-indole-5-carboxamide
- N-Propyl-1H-indole-5-carboxamide
Uniqueness
N-Butyl-1H-indole-5-carboxamide is unique due to its specific butyl substitution, which can influence its chemical properties and biological activities. The length and structure of the butyl group can affect the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar indole derivatives.
特性
CAS番号 |
467458-43-1 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
N-butyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-2-3-7-15-13(16)11-4-5-12-10(9-11)6-8-14-12/h4-6,8-9,14H,2-3,7H2,1H3,(H,15,16) |
InChIキー |
QKBPKHGGKIWXQG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




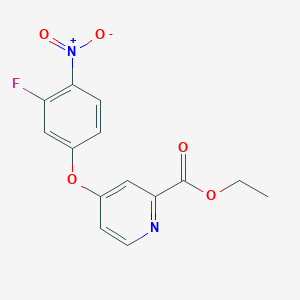

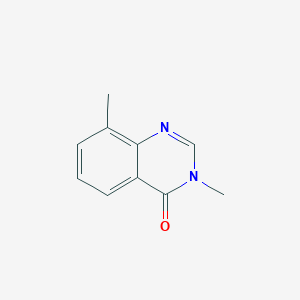
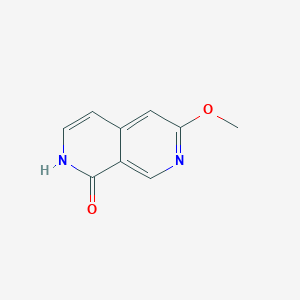
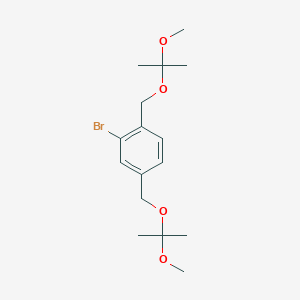

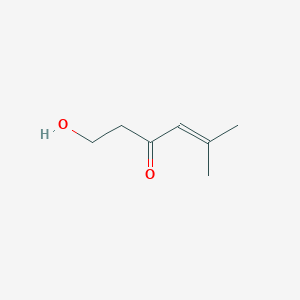
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
